4-Ethynyl-3,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of an ethynyl group at the 4-position and two fluorine atoms at the 3- and 5-positions of the pyridine ring. The incorporation of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-ethynyl-3,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with biochemical pathways related to cellular imaging and diagnostics.
Result of Action
As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties that could result in various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 4-ethynyl-3,5-difluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3,5-difluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.
Addition Reactions: Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst, while halogenation reactions may use halogen sources like bromine or iodine.
Cyclization Reactions: Cyclization can be facilitated by using strong bases or acids as catalysts.
Major Products Formed:
Substitution Reactions: Products include azido or fluoro-substituted pyridines.
Addition Reactions: Products include saturated or halogenated derivatives of the original compound.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Difluoropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynylpyridine: Lacks the fluorine atoms, affecting its chemical properties and biological activity.
3,5-Difluoro-2,4,6-triazidopyridine:
Uniqueness: 4-Ethynyl-3,5-difluoropyridine is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-ethynyl-3,5-difluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPGORZRVXPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.